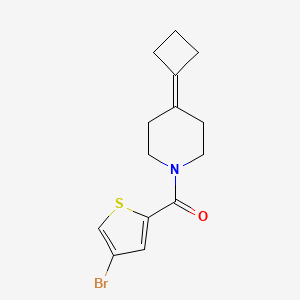

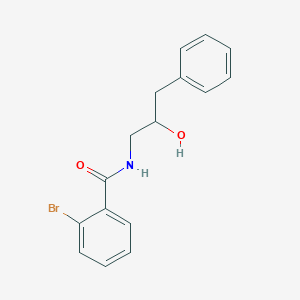

![molecular formula C6H12ClN B2712152 (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2137856-17-6](/img/structure/B2712152.png)

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride” is a chemical compound with the CAS Number: 2137856-17-6 . It has a molecular weight of 133.62 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m0./s1 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 133.62 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Analgesic Potential

One of the significant applications of 1-aryl-3-azabicyclo[3.1.0]hexanes, which includes compounds similar to (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride, is in the development of nonnarcotic analgesic agents. For instance, Bicifadine, a member of this series, demonstrated potent analgesic effects in mouse writhing and rat paw-pain assays, indicating its potential as an analgesic. Notably, the analgesic activity was found to be specific to certain enantiomers, highlighting the importance of stereochemistry in this class of compounds (Epstein et al., 1981).

Synthesis Techniques

Synthetic methodologies have been developed for compounds structurally related to this compound. For example, a hexacyclic compound integral to the hetisine skeleton of aconite alkaloids was synthesized using an acetal-ene reaction and stereoselective hydrocyanation, demonstrating the complex synthetic routes possible for such azabicyclo ring systems (Muratake & Natsume, 2002).

Pharmaceutical Synthesis

A batchwise, multigram preparation method was developed for 2-azabicyclo[2.1.1]hexane hydrochloride, a related compound. This preparation involved a key synthetic step with an intramolecular displacement to form the bicyclic ring system, indicating the potential for large-scale synthesis of similar compounds (Liao et al., 2016).

Development of Antidepressants

DOV 21,947, a compound with a structure akin to this compound, inhibits the reuptake of serotonin, norepinephrine, and dopamine, suggesting its potential as an antidepressant. Its ability to affect multiple neurotransmitters could lead to a different therapeutic profile compared to other antidepressants (Skolnick et al., 2003).

Chemical Synthesis Advancements

Innovations in chemical synthesis involving compounds with a similar structure to this compound include stereoselective syntheses and rearrangements using Selectfluor and Deoxo-Fluor. These methods have resulted in new functionalized azabicyclohexanes, expanding the possibilities for creating diverse derivatives (Krow et al., 2004).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexene", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Sodium acetate", "Sodium cyanoborohydride", "Methanol" ], "Reaction": [ "Step 1: Cyclohexene is reacted with methylamine in the presence of hydrochloric acid to form (1R,5S)-1-Methyl-3-azabicyclo[3.1.0]hexane.", "Step 2: The resulting product from step 1 is then treated with sodium hydroxide to form the corresponding hydroxide salt.", "Step 3: The hydroxide salt is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is then acetylated with acetic acid and sodium acetate to form the corresponding N-acetyl derivative.", "Step 5: The N-acetyl derivative is then reduced with sodium cyanoborohydride in methanol to form (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride." ] } | |

Numéro CAS |

2137856-17-6 |

Formule moléculaire |

C6H12ClN |

Poids moléculaire |

133.62 g/mol |

Nom IUPAC |

(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride |

InChI |

InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |

Clé InChI |

XTWZARHPLKECFV-IBTYICNHSA-N |

SMILES isomérique |

C[C@@]12C[C@@H]1CNC2.Cl |

SMILES |

CC12CC1CNC2.Cl |

SMILES canonique |

CC12CC1CNC2.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Chlorophenyl)-2-[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2712069.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methyl-N-[(oxolan-2-yl)methyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2712073.png)

methanone](/img/structure/B2712076.png)

![6,6-Dimethyl-1,2,3,3a,4,5-hexahydrobenzo[de]quinoline;hydrochloride](/img/structure/B2712081.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2712084.png)

![1-(2-Methoxyphenyl)-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea](/img/structure/B2712088.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]acetamide](/img/structure/B2712091.png)